

# Fusarochromanone: A Technical Guide to its Physical, Chemical, and Biological Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fusarochromanone*

Cat. No.: *B1674293*

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## Introduction

**Fusarochromanone** (FC101) is a mycotoxin produced by the fungus *Fusarium equiseti*, commonly found in decaying cereal plants in northern latitudes.[1][2] Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its potent anti-angiogenic and anti-cancer activities, positioning it as a promising lead compound in drug discovery.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of **Fusarochromanone**, its biological activities, and the experimental methodologies used for its characterization.

## Physical and Chemical Properties

**Fusarochromanone** is a flavonoid distinguished by a unique chromanone structure with two geminal methyl groups at C(2) and an alternating  $\beta$ -keto-amine functionality.[1][4] Its structure was elucidated using NMR and mass spectrometry, with the absolute stereochemistry at C(3') determined as 3'-R by X-ray crystallography.[1]

Table 1: Physical and Chemical Properties of **Fusarochromanone**

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	[5]
Molecular Weight	292.33 g/mol	[5]
Melting Point	132 - 134 °C	[5]
Appearance	Solid	[5]
Solubility	Poorly to moderately water-soluble.	[1][6]
IUPAC Name	5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one	[7]
InChI Key	COSICWYFCAPPJB-UHFFFAOYSA-N	[7]
SMILES	<chem>CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C</chem>	[7]

Table 2: Spectral Data for **Fusarochromanone** and a Derivative

Compound	<sup>1</sup> H NMR (400 MHz, CD <sub>3</sub> OD)	<sup>13</sup> C NMR (100 MHz, CD <sub>3</sub> OD)	HRESIMS m/z	Reference
Deacetylfusarochromene (1)	δ 7.61 (1H, d, J=9.0, H-7), 6.58 (1H, d, J=10.0, H-4), 6.12 (1H, d, J=9.0, H-8), 5.65 (1H, d, J=10.0, H-3), 3.82 (1H, m, H-4'a), 3.77 (1H, m, H-3'), 3.67 (1H, dd, J=10.7, 5.5, H-4'b), 3.36 (1H, m, H-2'a), 3.21 (1H, dd, J=18.0, 8.3, H-2'b), 1.40 (6H, s, H-11, H-12)	Not provided in detail	[M+H] <sup>+</sup> 277.1535	[8]
Fusarochromanone (FC101)	Purity confirmed by <sup>1</sup> H-NMR	Purity confirmed by <sup>13</sup> C-NMR	[M-H] <sup>-</sup> 291.135	[6][7]

## Biological Activities and Signaling Pathways

**Fusarochromanone** exhibits potent in-vitro growth inhibitory effects against a range of cancer cell lines, with IC<sub>50</sub> values in the nanomolar to low micromolar range.[1][9][10] Its anti-cancer activity is attributed to the induction of apoptosis and the modulation of key signaling pathways. [1][9]

Table 3: In-vitro Growth Inhibitory Effects (IC<sub>50</sub>) of **Fusarochromanone**

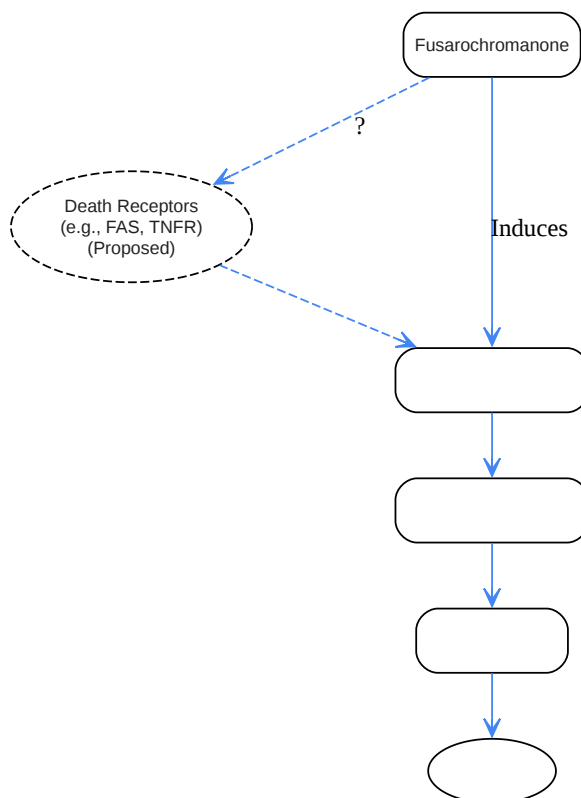
Cell Line	Cancer Type	IC <sub>50</sub> Value	Reference
HaCat	Pre-malignant skin	10nM - 2.5μM	[1][9]
P9-WT	Malignant skin	10nM - 2.5μM	[1][9]
MCF-7	Low malignant breast	10nM - 2.5μM	[1][9]
MDA-231	Malignant breast	10nM - 2.5μM	[1][9]
SV-HUC	Pre-malignant bladder	10nM - 2.5μM	[1][9]
UM-UC14	Malignant bladder	10nM - 2.5μM	[1][9]
PC3	Malignant prostate	10nM - 2.5μM	[1][9]
Human microvascular endothelial cells	-	50 nM	[3]
Human melanoma	Melanoma	< 10 nM	[3]
Small cell lung cancer	Lung Cancer	< 10 nM	[3]

## Signaling Pathways Modulated by Fusarochromanone

**Fusarochromanone**'s molecular mechanism involves the modulation of at least three key cellular signaling pathways: the extrinsic apoptosis pathway, the MAPK/JNK pathway, and the mTOR pathway.[1]

### 1. Extrinsic Apoptosis Pathway:

**Fusarochromanone** induces apoptosis through a caspase-dependent extrinsic pathway.[1] This is evidenced by the activation of caspase-8 and caspase-3, leading to the cleavage of PARP.[1][11] It does not, however, affect the expression of Bcl-2 family proteins, suggesting the intrinsic mitochondrial pathway is not involved.[1][11] While direct interaction with death receptors like TNF-α and FAS has been proposed for future investigation, it is not yet confirmed.[1]

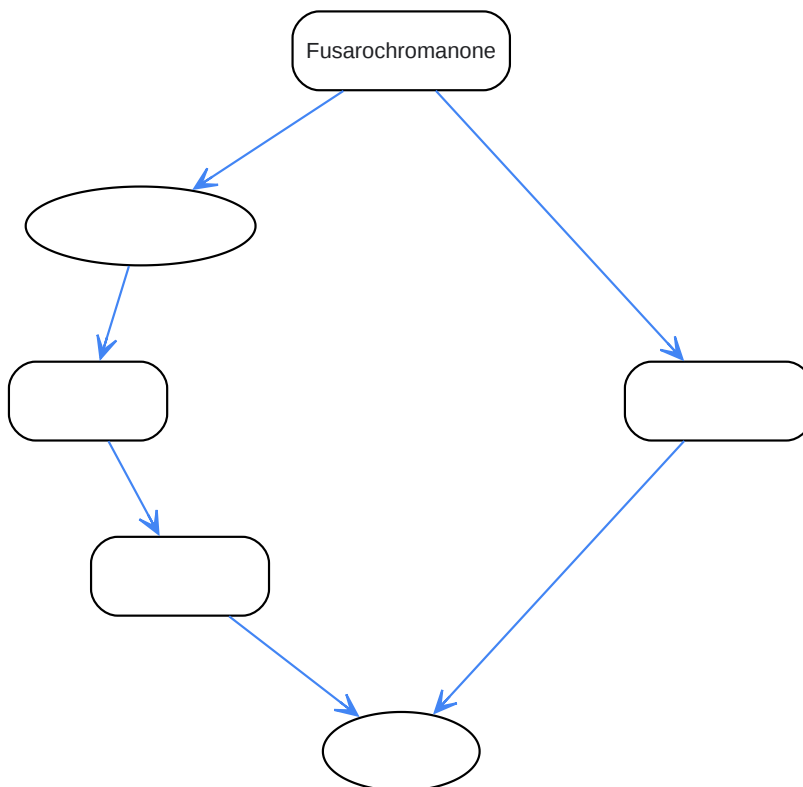


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### **Fusarochromanone**-induced extrinsic apoptosis pathway.

#### 2. MAPK/JNK Signaling Pathway:

**Fusarochromanone** treatment leads to the induction of reactive oxygen species (ROS).[12] [13] This increase in ROS activates the JNK pathway, a key component of the MAPK signaling cascade often associated with cellular stress and apoptosis.[13] The activation of JNK by **Fusarochromanone**-induced ROS is mediated through the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[12] Interestingly, **Fusarochromanone** does not appear to affect the phosphorylation of ERK1/2 but does induce the phosphorylation of p38 MAPK.[1][11]

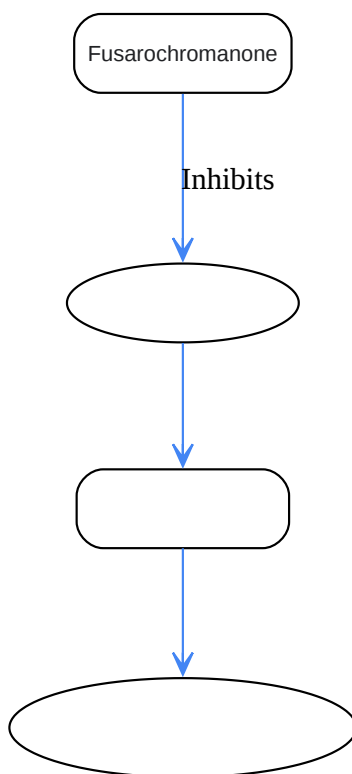


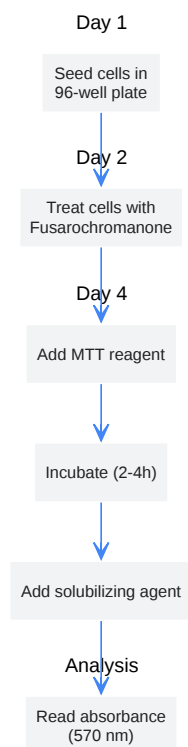
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### **Fusarochromanone's** effect on MAPK/JNK signaling.

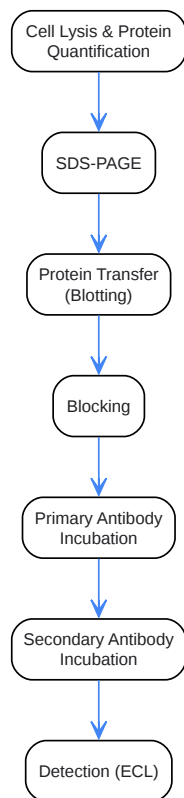
#### 3. mTOR Signaling Pathway:

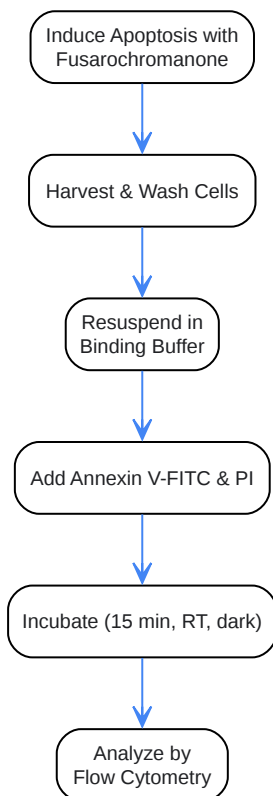
**Fusarochromanone** has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][11] This is demonstrated by the reduced phosphorylation of 4E-BP1, a downstream effector of mTOR.[1] The exact mechanism by which **Fusarochromanone** inhibits the upstream components of the mTOR pathway is yet to be fully elucidated.











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- To cite this document: BenchChem. [Fusarochromanone: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674293#physical-and-chemical-properties-of-fusarochromanone]

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